GH-Releasing hexapeptide 6

GHS-R1a Binding Affinity Radioligand Competition

Growth Hormone-Releasing Hexapeptide 6 (GHRP-6; His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂; CAS 87616-84-0) is a synthetic met-enkephalin-derived hexapeptide that functions as a potent agonist of the ghrelin receptor (GHS-R1a). Originally developed as SK&F 110679, GHRP-6 stimulates growth hormone (GH) release from anterior pituitary somatotrophs via Gαq-mediated calcium mobilization and inositol phosphate turnover, with reported functional EC₅₀ values of 4.5 nM (calcium flux in BHK cells) and 0.83 nM (IP₃ production in COS-7 cells).

Molecular Formula C46H56N12O6
Molecular Weight 873.0 g/mol
Cat. No. B11934830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGH-Releasing hexapeptide 6
Molecular FormulaC46H56N12O6
Molecular Weight873.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)
InChIKeyWZHKXNSOCOQYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GHRP-6 Procurement: Core Identity, Receptor Profile, and Research-Grade Specifications


Growth Hormone-Releasing Hexapeptide 6 (GHRP-6; His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂; CAS 87616-84-0) is a synthetic met-enkephalin-derived hexapeptide that functions as a potent agonist of the ghrelin receptor (GHS-R1a) [1]. Originally developed as SK&F 110679, GHRP-6 stimulates growth hormone (GH) release from anterior pituitary somatotrophs via Gαq-mediated calcium mobilization and inositol phosphate turnover, with reported functional EC₅₀ values of 4.5 nM (calcium flux in BHK cells) and 0.83 nM (IP₃ production in COS-7 cells) . Unlike later-generation GHRPs, GHRP-6 additionally acts as a negative allosteric modulator of ghrelin signaling and binds the scavenger receptor CD36 (IC₅₀ ≈ 2–27 μM range), a property shared with hexarelin but absent in GHRP-2 and ipamorelin [2]. The compound is supplied as an acetate salt (≥98% purity by HPLC) and is intended exclusively for in vitro and preclinical research applications .

Why In-Class GHRP Substitution Is Not Supported by Evidence: Differential Clearance, CD36 Binding, and GH Release Kinetics


Although GHRP-6, GHRP-2, hexarelin, and ipamorelin all target GHS-R1a, co-administration studies demonstrate that GHRP-6 and GHRP-2 produce no additive GH release at saturating concentrations, confirming a shared receptor mechanism [1]. Despite this common target, these hexapeptides differ substantially in pharmacokinetic elimination (GHRP-6 is predominantly biliary-excreted with a 2.5 h half-life, while ipamorelin exhibits 5-fold lower systemic clearance and renal excretion) [2], receptor subtype pharmacology (GHRP-6 and hexarelin engage CD36 for cardioprotective signaling; GHRP-2 and ipamorelin do not) [3], and GH release amplitude (hexarelin yields ~28–34% greater GH AUC at equivalent doses) [4]. These pharmacodynamic and pharmacokinetic divergences mean that substituting one GHRP for another, without accounting for tissue-specific receptor engagement and clearance routes, introduces significant confounding variables in GH-axis and cardioprotection research [3].

GHRP-6 Head-to-Head Quantitative Differentiation: Binding, Clearance, GH Release, and CD36 Engagement


GHS-R1a Binding Affinity: GHRP-6 Versus GHRP-2 and Hexarelin (Radioligand Competition)

GHRP-6 exhibits moderate GHS-R1a binding affinity that is substantially lower than GHRP-2. In radioligand competition assays using pituitary membrane preparations, GHRP-2 displays a Ki of ~0.3–0.4 nM, approximately 8–12-fold higher affinity than GHRP-6 (Ki ~3.0–4.5 nM) [1]. Hexarelin binds with intermediate affinity (Kd ~0.8–1.4 nM) [2]. In a separate competitive binding assay using [¹²⁵I]ghrelin, GHRP-6 exhibited an IC₅₀ of 6.08 nM, versus 15.9 nM for hexarelin, indicating that assay format and radioligand choice influence rank order [3].

GHS-R1a Binding Affinity Radioligand Competition

Functional GHS-R1a Potency: Calcium Mobilization EC₅₀ Comparison

In BHK cells expressing human GHS-R1a, GHRP-6 stimulates intracellular calcium mobilization with an EC₅₀ of 4.5 nM . For reference, hexarelin achieves IP₃ generation with an EC₅₀ of ~0.3–0.6 nM in analogous functional assays, indicating ~7.5–15× greater functional potency [1]. However, in [¹²⁵I]ghrelin-based functional assays, GHRP-6's EC₅₀ was reported as 10 nM, compared to hexarelin's EC₅₀ of 10 nM (no difference in that specific assay format) [2].

Calcium Mobilization Functional Potency GHS-R1a

Systemic Plasma Clearance and Elimination Route: GHRP-6 Versus Ipamorelin

Following intravenous bolus administration in male rats, ipamorelin demonstrated a systemic plasma clearance 5-fold lower than that of GHRP-6 [1]. GHRP-6 was predominantly excreted in the bile, whereas ipamorelin was mainly excreted in the urine [1]. In humans, GHRP-6 exhibits a distribution half-life of 7.6 ± 1.9 min and an elimination half-life of 2.5 ± 1.1 h following i.v. doses of 100–400 μg/kg [2]. Ipamorelin's resistance to metabolism (60–80% recovered intact from bile and urine) contrasts with GHRP-6's more rapid clearance, making ipamorelin a longer-duration alternative for studies requiring sustained GH elevation [1].

Pharmacokinetics Plasma Clearance Biliary Excretion

GH Release Magnitude and Duration: GHRP-6 Versus Hexarelin in Preclinical Models

In in vivo rat models, at an equivalent i.v. dose of 1 μg/kg, hexarelin produced a GH area under the curve (AUC) of 420–580 ng/mL·h, which was approximately 28–34% greater than the GH AUC induced by GHRP-6 [1]. A separate study comparing GHRP-6 with the non-peptide secretagogue L-692,585 found that L-692,585 was approximately 10-fold less potent than GHRP-6 for GH release in conscious rats, establishing GHRP-6 as the higher-potency reference in that comparison context [2]. Furthermore, in primary rat pituitary cell cultures, 100 nM GHRP-6 produced a total secretion index (TSI) of 32.87 × 10⁻² versus vehicle TSI of 10.84 × 10⁻², confirming robust in vitro GH release [3].

GH Release AUC In Vivo Potency

CD36 Scavenger Receptor Engagement: A Discriminating Pharmacological Feature Absent in GHRP-2 and Ipamorelin

GHRP-6 binds the class B scavenger receptor CD36, a multifunctional receptor mediating cardioprotective and anti-atherosclerotic signaling, with reported IC₅₀ values in the 2–27 μM range from covalent competition studies [1]. This CD36 engagement is shared with hexarelin and EP-80317 but is absent in GHRP-2 and ipamorelin [2]. Table 2 in Moulin et al. (2012) reports CD36 IC₅₀ binding values: GHRP-6 = 1.82 mM (note: assay format dependent), hexarelin = 2.08 mM, and ghrelin = 0.65 mM, confirming that GHRP-6 and hexarelin cluster together in CD36 pharmacology while GHRP-2 does not [3]. This property is mechanistically independent of GHS-R1a and underlies the tissue-protective effects of GHRP-6 in ischemia/reperfusion models.

CD36 Cardioprotection Receptor Selectivity

β-Arrestin-2 Recruitment Bias: Differential Signaling Downstream of GHS-R1a

In BRET² β-arrestin-2 recruitment assays, hexarelin recruits β-arrestin-2 with an EC₅₀ of ~28 nM, whereas GHRP-6 is approximately 2.2-fold less potent (EC₅₀ ~62 nM) [1]. This difference in β-arrestin coupling suggests that hexarelin drives stronger receptor internalization and desensitization compared to GHRP-6. The reduced β-arrestin-2 recruitment by GHRP-6, combined with its moderate GHS-R1a affinity, may translate to a more sustained signaling profile with less rapid tachyphylaxis in repeated-dosing protocols.

β-Arrestin Biased Agonism GHS-R1a Signaling

Evidence-Backed Application Scenarios for GHRP-6 in Preclinical Research


Pulsatile GH Secretion Modeling with GHRH Co-Stimulation

GHRP-6's moderate GH release potency (TSI = 32.87 × 10⁻² at 100 nM in rat pituitary cells) [1] and its established synergy with GHRH make it the reference GHRP for protocols requiring co-administration with GHRH to model endogenous pulsatile GH secretion. Unlike hexarelin, which produces 28–34% greater GH AUC [2], GHRP-6's GH pulse amplitude remains within a range that avoids supraphysiological spikes, enabling physiologically relevant GH pulsatility studies.

Ischemia/Reperfusion Cardioprotection Research Requiring Dual GHS-R1a/CD36 Targeting

GHRP-6 is one of only two peptidyl GHRPs (alongside hexarelin) that engages both GHS-R1a and the CD36 scavenger receptor (CD36 IC₅₀ = 1.82 mM) [3]. This dual pharmacology is essential for preclinical models of myocardial ischemia/reperfusion injury, where CD36-mediated signaling contributes independently to cardioprotection [4]. GHRP-2 and ipamorelin, lacking CD36 binding, are unsuitable substitutes for this application.

Repeated-Dosing Protocols Requiring Reduced β-Arrestin-Driven Desensitization

In experimental designs requiring multiple GHS-R1a stimulations over hours, GHRP-6's weaker β-arrestin-2 recruitment (EC₅₀ ~62 nM, 2.2-fold less potent than hexarelin at EC₅₀ ~28 nM) [5] predicts slower receptor internalization and reduced functional tachyphylaxis. This property supports procurement of GHRP-6 over hexarelin for repeated-dosing GH-axis challenge studies where sustained somatotroph responsiveness is critical.

Pharmacokinetic Studies Requiring Biliary Excretion Route Analysis

GHRP-6's predominant biliary excretion (versus ipamorelin's renal route) [6] and its human elimination half-life of 2.5 ± 1.1 h [7] make it the appropriate choice for hepatobiliary disposition studies of peptide secretagogues. Its pharmacokinetic profile, including distribution t½ of 7.6 ± 1.9 min, provides a well-characterized reference for comparing novel GHS-R1a agonist clearance mechanisms.

Quote Request

Request a Quote for GH-Releasing hexapeptide 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.